

# N-Methylation of Mescaline: Detailed Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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These application notes provide detailed experimental procedures for the N-methylation of mescaline to yield N-methylmescaline and N,N-dimethylmescaline. The protocols are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and experimental workflows are visualized to ensure reproducibility.

### Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[1] Its N-methylated derivatives, N-methylmescaline and N,N-dimethylmescaline (trichocereine), are of significant interest in neuropharmacological research. The primary synthetic route for the N-methylation of primary amines such as mescaline is the Eschweiler-Clarke reaction. This reductive amination process utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a direct and efficient method for the synthesis of tertiary amines.[2][3] This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[2]

### **Chemical Structures**



Compound	Structure
Mescaline	🔀 alt text
N-Methylmescaline	🔀 alt text
N,N-Dimethylmescaline	<b>≥</b> alt text

# **Experimental Protocols**

The following protocols are based on established methodologies for the N-methylation of phenethylamines, primarily the Eschweiler-Clarke reaction.

# Protocol 1: Synthesis of N,N-Dimethylmescaline (Trichocereine) via Eschweiler-Clarke Reaction

This protocol describes the exhaustive methylation of mescaline to produce N,N-dimethylmescaline.

#### Materials:

- Mescaline (freebase or hydrochloride salt)
- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Diethyl ether
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl) (optional, for salt formation)

# Methodological & Application



- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating mantle and stirrer

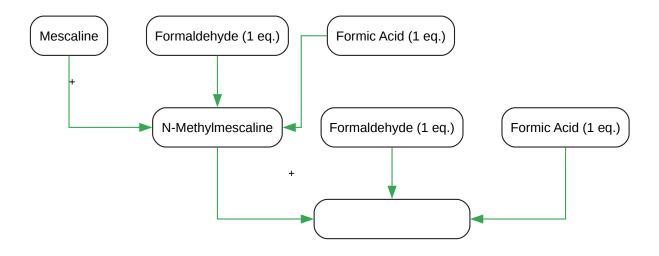
#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mescaline in a minimal amount of water or ethanol.
- Addition of Reagents: To the mescaline solution, add a molar excess of aqueous formaldehyde (approximately 2.5-3 equivalents). Subsequently, add a molar excess of formic acid (approximately 2.5-3 equivalents) dropwise. The addition of formic acid may cause a slight exothermic reaction and evolution of carbon dioxide.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - After cooling to room temperature, make the reaction mixture strongly alkaline (pH > 12)
     by the addition of a concentrated NaOH or KOH solution. This will liberate the freebase of N,N-dimethylmescaline.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.
  - Combine the organic extracts and wash them with brine (saturated NaCl solution).
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude N,N-dimethylmescaline can be purified by vacuum
  distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve
  the freebase in a minimal amount of anhydrous diethyl ether or isopropanol and add a
  solution of HCl in the same solvent dropwise until precipitation is complete. The salt can then
  be collected by filtration and recrystallized.



Expected Yield: While specific yields for the N,N-dimethylation of mescaline are not widely reported in the provided literature, similar Eschweiler-Clarke reactions on phenethylamines typically proceed with good to excellent yields.

# Visualizing the Synthesis of N,N-Dimethylmescaline



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Caption: Reaction pathway for the synthesis of N,N-dimethylmescaline.

# **Quantitative Data**

The following table summarizes the key physical and spectroscopic data for mescaline and its N-methylated derivatives.



Compound	Molecular Formula	Molar Mass ( g/mol )	Spectroscopic Data
Mescaline	C11H17NO3	211.26	<sup>1</sup> H NMR: Chemical shifts will vary with solvent. Aromatic protons typically appear around 6.5 ppm, methoxy protons around 3.8 ppm, and the ethylamine chain protons between 2.7-3.1 ppm. <sup>13</sup> C NMR: Aromatic carbons are in the 100-150 ppm range, methoxy carbons around 56 ppm, and ethylamine carbons between 30-45 ppm.
N-Methylmescaline	С12Н19NО3	225.29	<sup>13</sup> C NMR: Available spectra show characteristic peaks for the aromatic, methoxy, ethylamine, and N-methyl carbons.
N,N- Dimethylmescaline (Trichocereine)	С13Н21NО3	239.31	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz): δ 6.56 (s, 2H, Ar-H), 3.84 (s, 6H, 2x OCH <sub>3</sub> ), 3.82 (s, 3H, OCH <sub>3</sub> ), 2.75-2.80 (m, 2H, Ar-CH <sub>2</sub> ), 2.50-2.55 (m, 2H, N-CH <sub>2</sub> ), 2.35 (s, 6H, N(CH <sub>3</sub> ) <sub>2</sub> ). <sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz): δ



153.2, 136.2, 131.9, 106.1, 60.9, 58.8, 56.1, 45.4, 34.0.

## **Experimental Workflow Diagram**



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Caption: General workflow for the N-methylation of mescaline.

## **Safety Precautions**

- All experimental work should be conducted in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Formaldehyde and formic acid are corrosive and toxic. Handle with care.
- Mescaline and its derivatives are controlled substances in many jurisdictions. All acquisition, handling, and disposal must be in accordance with local regulations.

## Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of mescaline. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Adherence to the detailed procedures and safety precautions is essential for successful and safe synthesis.



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